molecular formula C35H34O10 B235277 11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one CAS No. 156368-82-0

11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one

Cat. No. B235277
M. Wt: 614.6 g/mol
InChI Key: CRTQTCGLSVSTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3036841 is a natural product found in Getonia floribunda with data available.

Scientific Research Applications

Scientific Research Applications

1. Antineoplastic Activity

Research on similar compounds has indicated potential antineoplastic (anti-cancer) activity. For example, a study by Anderson, Chang, and McPherson (1983) on 2-Hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) demonstrated comparable antineoplastic activities in murine P388 lymphocytic leukemia and B16 melanocarcinoma (Anderson, Chang, & McPherson, 1983).

2. Chemical Reactivity and Structure Analysis

Studies on structurally related compounds have provided insights into their chemical reactivity and structural configurations. For instance, Harrington et al. (2017) explored the protonation of tetraphenyl- and 2,3,4-triphenylcyclopentadienone, leading to the formation of various structural isomers, providing a deeper understanding of the chemical behavior of such compounds (Harrington et al., 2017).

3. Synthesis of Novel Compounds

Research in this field often involves the synthesis of novel compounds with unique structures. For example, Lu et al. (2006) described the synthesis and structural resolution of exceptionally twisted pentacenes, highlighting the complex and intricate nature of synthesizing such compounds (Lu et al., 2006).

4. Bioactive Compound Isolation

Similar compounds have been isolated from various sources and evaluated for biological activities. Wang et al. (2018) isolated new chlorinated diphenyl ethers and xanthones from a deep-sea-derived fungus, demonstrating the diversity of sources and potential applications of such compounds (Wang et al., 2018).

5. Pharmaceutical Applications

Some of these compounds have been evaluated for pharmaceutical applications. For instance, Chakraborty and Raola (2018) studied oxygenated heterocyclic metabolites for their anti-inflammatory and antioxidant activities, suggesting potential therapeutic uses (Chakraborty & Raola, 2018).

properties

CAS RN

156368-82-0

Product Name

11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one

Molecular Formula

C35H34O10

Molecular Weight

614.6 g/mol

IUPAC Name

11-hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one

InChI

InChI=1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(28(37)31(30)39-2)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3

InChI Key

CRTQTCGLSVSTRI-UHFFFAOYSA-N

SMILES

COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7

Canonical SMILES

COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7

synonyms

calycopterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one
Reactant of Route 2
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one
Reactant of Route 3
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one
Reactant of Route 4
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one
Reactant of Route 5
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one
Reactant of Route 6
11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one

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